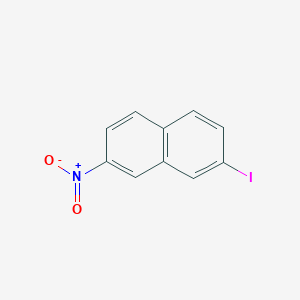![molecular formula C12H16BrNO2 B8708591 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B8708591.png)
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine
Descripción general
Descripción
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of benzylamine, featuring a bromine atom and two methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine typically involves the bromination of N-(2,4-dimethoxybenzyl)prop-2-en-1-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation may produce a ketone or aldehyde .
Aplicaciones Científicas De Investigación
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 2-Bromo-1,4-dimethylbenzene
- 2-Bromo-4,5-dimethoxybenzyl alcohol
Uniqueness
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine and methoxy groups. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H16BrNO2 |
|---|---|
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H16BrNO2/c1-9(13)7-14-8-10-4-5-11(15-2)6-12(10)16-3/h4-6,14H,1,7-8H2,2-3H3 |
Clave InChI |
SCTUKMODGVVTOI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CNCC(=C)Br)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
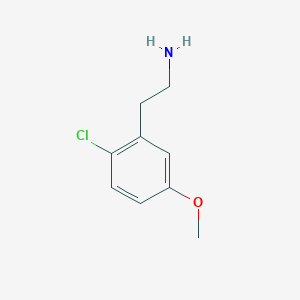
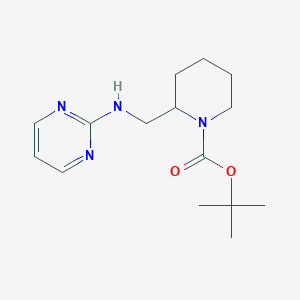
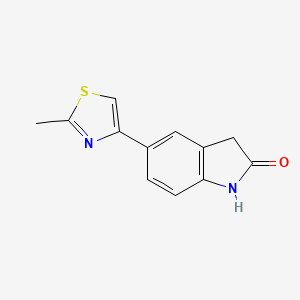




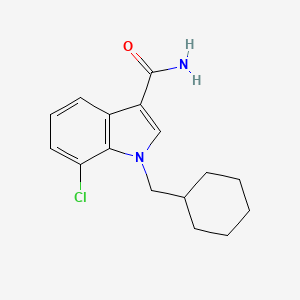
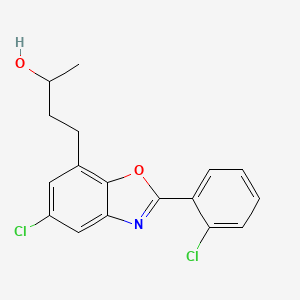
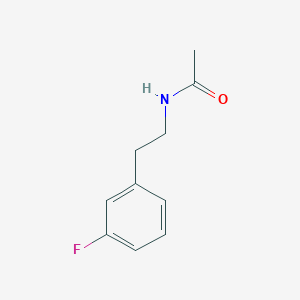
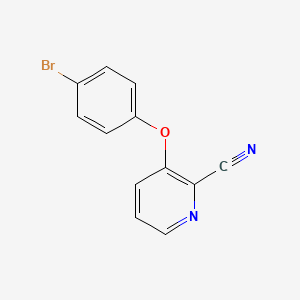

![methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate](/img/structure/B8708610.png)
